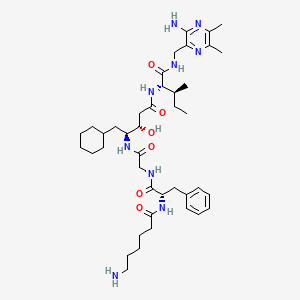

Emd 55068

Description

Properties

CAS No. |

126784-34-7 |

|---|---|

Molecular Formula |

C41H65N9O6 |

Molecular Weight |

780.0 g/mol |

IUPAC Name |

(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C41H65N9O6/c1-5-26(2)38(41(56)44-24-33-39(43)47-28(4)27(3)46-33)50-36(53)23-34(51)31(21-29-15-9-6-10-16-29)48-37(54)25-45-40(55)32(22-30-17-11-7-12-18-30)49-35(52)19-13-8-14-20-42/h7,11-12,17-18,26,29,31-32,34,38,51H,5-6,8-10,13-16,19-25,42H2,1-4H3,(H2,43,47)(H,44,56)(H,45,55)(H,48,54)(H,49,52)(H,50,53)/t26-,31-,32-,34-,38-/m0/s1 |

InChI Key |

BKSNOOPXMCZMDE-IPOFPIEFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC1=NC(=C(N=C1N)C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCCN)O |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=NC(=C(N=C1N)C)C)NC(=O)CC(C(CC2CCCCC2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCCN)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EMD 55068 EMD-55068 L-threo-Pentonamide, N-(1-((((3-amino-5,6-dimethylpyrazinyl)methyl)amino)carbonyl)-2-methylbutyl)-4-((N-(N-(6-amino-1-oxohexyl)-L-phenylalanyl)glycyl)amino)-, (S-(R*,R*))- |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Cardiac Myocyte Activity of Emd 55068: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the mechanism of action of Emd 55068 in cardiac myocytes have revealed a significant challenge: a lack of specific, publicly available scientific literature or data directly pertaining to this compound. Extensive searches have not yielded information linking "this compound" to a specific molecular target or physiological effect within heart muscle cells.

This technical guide, therefore, addresses the broader context of compounds with similar nomenclature and potential mechanisms of action that are frequently studied in cardiac electrophysiology. It is plausible that "this compound" may be an internal designation, a developmental code, or a misnomer for a related compound. The "EMD" prefix has been associated with a class of compounds developed by Merck KGaA (known as EMD in North America), some of which have known cardiovascular effects.

This document will focus on two primary areas of investigation relevant to compounds acting on cardiac myocytes: calcium sensitization and potassium channel inhibition , as these are common mechanisms for agents with the "EMD" designation or those targeting cardiac function.

Potential Mechanisms of Action

Given the lack of direct data for this compound, we will explore the established mechanisms of other "EMD" compounds and relevant ion channels in cardiac myocytes.

Calcium Sensitization: The "EMD" Precedent

Several well-characterized compounds with the "EMD" prefix, such as EMD 57033 , are known to be Ca2+ sensitizers . These agents enhance the response of the myofilaments to a given concentration of intracellular calcium, leading to an increase in cardiac contractility (positive inotropy) without a significant increase in the amplitude of the intracellular calcium transient.

Signaling Pathway for Calcium Sensitization:

Caption: Signaling pathway of a calcium sensitizer in a cardiac myocyte.

Potassium Channel Inhibition: A Key Target in Atrial Fibrillation

Another critical area of cardiac drug development is the inhibition of specific potassium channels, particularly for the treatment of arrhythmias like atrial fibrillation. The Kv1.5 channel , which carries the ultra-rapid delayed rectifier potassium current (IKur), is a prime target due to its predominant expression in the atria compared to the ventricles. Inhibition of IKur can prolong the atrial action potential duration, which is a potential mechanism for terminating and preventing atrial fibrillation.

Signaling Pathway of a Kv1.5 Inhibitor:

Caption: Mechanism of a Kv1.5 inhibitor on atrial myocyte action potential.

Experimental Protocols for Characterization

To determine the precise mechanism of action of a novel compound like this compound, a series of well-established experimental protocols would be employed.

Electrophysiology: Patch-Clamp Technique

The gold standard for studying ion channel activity is the patch-clamp technique.

Experimental Workflow for Whole-Cell Patch-Clamp:

Therapeutic Potential of Emd 55068: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emd 55068 is a synthetic, linear hydrophobic peptide that has been identified as a renin antagonist.[1][2][3] This positions it as a potential therapeutic agent for conditions influenced by the renin-angiotensin-aldosterone system (RAAS), primarily hypertension. Additionally, this compound has been observed to competitively inhibit the uptake of taurocholate in rat liver cells, suggesting a secondary mechanism of action or potential for drug interactions related to hepatic transport pathways.[1] This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, relevant experimental data, and a discussion of its therapeutic potential based on its classification as a renin inhibitor.

Core Mechanism of Action: Renin Inhibition

This compound functions as an antagonist to renin, the initial and rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS) cascade.[1][4] By inhibiting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II, a potent vasoconstrictor.[2][4] The inhibition of the RAAS pathway leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Renin inhibitors like this compound intervene at the very beginning of this cascade.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data regarding the renin inhibitory potency of this compound, such as IC50 or Ki values. The primary available study focuses on its use as a tool for protein isolation rather than a characterization of its inhibitory kinetics.[1]

Table 1: Summary of Available Data on this compound

| Parameter | Value | Source |

| Mechanism of Action | Renin Antagonist, Taurocholate Uptake Inhibitor | [1][2] |

| Chemical Nature | Synthetic, linear hydrophobic peptide | [1] |

| Renin Inhibition (IC50/Ki) | Data Not Available | - |

| In Vivo Efficacy | Data Not Available | - |

| Clinical Trial Data | Data Not Available | - |

Experimental Protocols

The most detailed experimental information available for this compound comes from a 1992 study by Ziegler et al., where it was utilized in affinity chromatography to identify peptide-binding proteins.[1]

Isolation of Peptide-Binding Proteins using this compound Affinity Chromatography

This experimental workflow outlines the methodology used to identify proteins that bind to this compound.

Methodology Summary:

-

Cell Source: Isolated rat liver cells.[1]

-

Membrane Preparation: Basolateral plasma membranes were prepared from the isolated hepatocytes.[1]

-

Protein Solubilization: Integral membrane proteins were solubilized for subsequent chromatographic separation.[1]

-

Affinity Matrix: this compound was covalently attached to a gel matrix to create an affinity column.[1]

-

Chromatography: The solubilized membrane proteins were passed through the this compound affinity column.[1]

-

Elution and Analysis: Proteins that bound to this compound were eluted and then separated and sized using SDS-PAGE, revealing four protein bands with molecular masses of 46, 49, 53, and 56 kDa.[1]

Taurocholate Uptake Inhibition Assay

This compound was shown to competitively inhibit the uptake of taurocholate into isolated rat liver cells.[1] A general protocol for such an assay is as follows:

-

Cell Culture: Primary hepatocytes are cultured in appropriate media.

-

Incubation: The cells are incubated with a solution containing radiolabeled taurocholate and varying concentrations of the inhibitor (this compound).

-

Uptake Measurement: The uptake of radiolabeled taurocholate is stopped at specific time points by washing the cells with an ice-cold stop solution.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of taurocholate taken up.

-

Data Analysis: The rate of uptake in the presence of the inhibitor is compared to the control to determine the inhibitory effect.

Therapeutic Potential and Future Directions

The primary therapeutic potential of this compound lies in its function as a renin inhibitor, a class of drugs used for the treatment of hypertension.[2][5] By targeting the initial step of the RAAS, renin inhibitors can effectively lower blood pressure.[4]

Logical Relationship of Renin Inhibition to Therapeutic Effect

The competitive inhibition of taurocholate uptake by this compound indicates a potential for interaction with hepatic transport systems.[1] This could have implications for drug-drug interactions and the compound's own pharmacokinetic profile.

Limitations and Future Research:

The significant gap in the publicly available data for this compound, particularly the lack of in vivo efficacy and safety data, as well as specific quantitative measures of its renin inhibitory activity, makes a definitive assessment of its therapeutic potential challenging. Future research should focus on:

-

Determining the IC50 and Ki values of this compound for renin.

-

Conducting in vivo studies in animal models of hypertension to evaluate its efficacy and safety.

-

Investigating its pharmacokinetic and pharmacodynamic properties.

-

Elucidating the clinical significance of its inhibitory effect on taurocholate uptake.

Without this crucial information, this compound remains a compound of biochemical interest with a theoretical therapeutic potential in the management of hypertension.

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

EMD 57033 and its Racemate EMD 53998: A Technical Guide to their Function as Calcium Sensitizers

A Note on Nomenclature: Scientific literature primarily discusses the calcium sensitizer effects of the thiadiazinone derivative EMD 57033 and its racemic mixture, EMD 53998 . The query for "EMD 55068" did not yield significant scientific data and is likely a typographical error. This guide will focus on the well-documented properties of EMD 57033 and EMD 53998.

Introduction

EMD 53998 is a racemic compound that exhibits a dual mechanism of action: its (+)-enantiomer, EMD 57033, is a potent calcium sensitizer, while its (-)-enantiomer, EMD 57439, acts as a phosphodiesterase III (PDE III) inhibitor. This unique combination of activities has made it a subject of significant interest in cardiovascular research, particularly for its potential as a positive inotropic agent in the context of heart failure. Calcium sensitizers represent a class of drugs that enhance myocardial contractility by increasing the sensitivity of the myofilaments to calcium, without significantly increasing intracellular calcium concentrations. This mechanism is believed to offer a more energetically favorable and less arrhythmogenic approach to inotropic support compared to traditional agents that elevate intracellular calcium.

This technical guide provides an in-depth overview of EMD 57033 and EMD 53998, focusing on their mechanism of action as calcium sensitizers, quantitative data from key experiments, and detailed protocols for their characterization.

Quantitative Data

The following tables summarize the quantitative effects of EMD 57033 and EMD 53998 on various parameters of cardiac muscle function.

Table 1: Effect of EMD 57033 and EMD 53998 on Myocardial Contractility

| Compound | Preparation | Parameter | Value | Reference |

| EMD 53998 | Intact ferret ventricular muscle | Developed Tension Increase | 230% at 5 µM | [1] |

| EMD 53998 | Human left ventricular papillary muscle strips (NYHA IV) | Force of Contraction (FOC) Increase | +2.5 ± 0.1 mN | [2] |

| EMD 53998 | Human left ventricular papillary muscle strips (nonfailing) | Force of Contraction (FOC) Increase | +3.1 ± 0.5 mN | [2] |

| EMD 57033 | Skinned rat ventricular cells | Maximal Force Increase | 20% at 10 µM (at pCa 4.5) | [3] |

| EMD 57033 | Skinned rabbit psoas fibers with cTnC | Maximal Calcium-Activated Force (Pmax) Increase | 228% at 10 µM | |

| EMD 57033 | Skinned rabbit psoas fibers (native) | Maximal Calcium-Activated Force (Pmax) Increase | 140.7 ± 5.5% at 10 µM | [4] |

| EMD 57033 | Nonfailing human myocardium | Force of Contraction Increase | 280% at 50 µM | [5] |

| EMD 57033 | Failing human myocardium | Force of Contraction Increase | Similar to nonfailing | [5] |

Table 2: Effect of EMD 57033 and EMD 53998 on Calcium Sensitivity

| Compound | Preparation | Parameter | Value | Reference |

| EMD 57033 | Skinned rat ventricular cells | Myofilament Ca²⁺ Sensitivity Increase | 0.2 pCa unit at 10 µM | [3] |

| EMD 57033 | Skinned rabbit psoas fibers (native) | pCa₅₀ Increase | from 5.61 to 5.73 at 10 µM | [4] |

| EMD 57033 | Permeabilized porcine myocardium | EC₅₀ (Calcium for half-maximal activation) | Decrease from 1.59 to 0.83 µM at 10 µM | [6] |

| [+]EMD 60263* | Porcine myofibrils | pCa₅₀ Shift | from 6.00 to 6.67 at 10 µM | [7] |

| EMD 57033 | Skinned cardiac fibers | EC₅₀ | 1.7 µM | [5] |

*Note: [+]EMD 60263 is another thiadiazinone derivative with similar calcium-sensitizing properties to EMD 57033.

Table 3: Effect of EMD 57033 on Myosin ATPase Activity

| Compound | Preparation | Parameter | Value | Reference |

| EMD 57033 | β-cardiac myosin | EC₅₀ for basal and actin-activated ATPase activity | 7.0 ± 1.5 µM | [8][9] |

| EMD 57033 | Skeletal muscle myosin II | EC₅₀ for basal and actin-activated ATPase activity | 15.1 µM | [9] |

| EMD 57033 | β-cardiac myosin | Increase in kcat (maximum ATP turnover rate) | 1.6-fold at 25 µM | [10] |

| EMD 57033 | β-cardiac myosin | Decrease in KM(actin) (actin affinity) | 10-fold at 25 µM | [10] |

| EMD 53998 | Myofibrils | Myosin ATPase Activity | Increased | [11] |

Mechanism of Action

EMD 57033 exerts its calcium-sensitizing effect primarily through its interaction with the cardiac troponin complex, a key regulator of muscle contraction. Specifically, it binds to the C-domain of cardiac troponin C (cTnC).[12][13][14] This binding does not directly increase the affinity of cTnC for calcium.[4] Instead, it modulates the interaction between cTnC and other thin filament proteins, particularly troponin I (cTnI).[12][13][14]

The binding of EMD 57033 to the C-domain of cTnC is thought to stabilize an "open" conformation of cTnC, which in turn weakens the interaction of the inhibitory region of cTnI with actin. This disinhibition of actin allows for an increased number of actin-myosin cross-bridges to form at a given submaximal calcium concentration, thereby enhancing the force of contraction.

Furthermore, EMD 57033 has been shown to directly affect myosin function. It can bind to an allosteric pocket in the myosin motor domain, leading to an increase in the rate of ATP hydrolysis and an enhanced affinity of myosin for actin in the presence of ATP.[15] This suggests a dual mechanism of action on both the thin (troponin) and thick (myosin) filaments, contributing to its overall inotropic effect.

Experimental Protocols

Isometric Force Measurement in Skinned Cardiac Fibers

This protocol is designed to assess the effect of EMD 57033 on the calcium sensitivity and maximal force-generating capacity of cardiac myofilaments.

Materials:

-

Cardiac muscle tissue (e.g., papillary muscle, ventricular trabeculae)

-

Skinning solution (e.g., containing 1% Triton X-100 in a relaxing solution)

-

Relaxing solution (low Ca²⁺, typically pCa > 9)

-

Activating solutions with varying Ca²⁺ concentrations (pCa 7.0 to 4.5)

-

EMD 57033 stock solution (dissolved in a suitable solvent like DMSO)

-

Force transducer and length controller apparatus

-

Microscope for sarcomere length measurement

Procedure:

-

Fiber Preparation:

-

Dissect small cardiac muscle bundles in cold relaxing solution.

-

Chemically "skin" the fibers by incubating them in skinning solution to permeabilize the cell membranes. This allows for direct control of the intracellular environment.

-

Wash the skinned fibers thoroughly with relaxing solution to remove the detergent.

-

-

Mounting the Fiber:

-

Isolate a single skinned fiber or a small bundle.

-

Mount the fiber between a force transducer and a length controller using appropriate adhesives or clips.

-

Adjust the sarcomere length to a physiological level (e.g., 2.2-2.3 µm) using laser diffraction.

-

-

Force Measurement:

-

Establish the baseline force in relaxing solution.

-

Sequentially expose the fiber to activating solutions with increasing calcium concentrations (from pCa 7.0 to 4.5) to generate a force-pCa relationship.

-

Record the steady-state isometric force at each pCa.

-

-

Drug Application:

-

After obtaining a control force-pCa curve, incubate the fiber in relaxing solution containing the desired concentration of EMD 57033.

-

Repeat the force-pCa measurements in the presence of the compound.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximal force obtained at pCa 4.5.

-

Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is achieved) and the Hill coefficient (a measure of cooperativity).

-

Compare the pCa₅₀ and maximal force values in the absence and presence of EMD 57033.

-

Myofibrillar ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myofibrils and is used to assess the effect of EMD 57033 on the enzymatic activity of the contractile proteins.

Materials:

-

Isolated cardiac myofibrils

-

Assay buffer (containing Mg²⁺, ATP, and an ATP regenerating system)

-

Solutions with varying Ca²⁺ concentrations (pCa 9 to 4)

-

EMD 57033 stock solution

-

Reagents for detecting inorganic phosphate (Pi) or ADP (e.g., malachite green-based reagent or a coupled enzyme assay with NADH)

-

Spectrophotometer or plate reader

Procedure:

-

Myofibril Preparation:

-

Isolate myofibrils from cardiac tissue through homogenization and differential centrifugation.

-

Determine the protein concentration of the myofibril suspension.

-

-

Assay Setup:

-

Prepare a reaction mixture containing the assay buffer, myofibrils, and the desired free Ca²⁺ concentration.

-

For the drug treatment group, add the desired concentration of EMD 57033 to the reaction mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by monitoring the production of inorganic phosphate (Pi) or ADP over time.

-

Pi Detection (e.g., Malachite Green): At specific time points, stop the reaction (e.g., with acid) and add the malachite green reagent. Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

-

Coupled Enzyme Assay (NADH Depletion): Continuously monitor the decrease in NADH absorbance at 340 nm in a system where ADP production is coupled to NADH oxidation.

-

-

-

Data Analysis:

-

Calculate the ATPase activity (e.g., in nmol Pi/mg protein/min).

-

Plot the ATPase activity versus pCa to generate a Ca²⁺-activation curve.

-

Determine the pCa₅₀ for ATPase activity and the maximal ATPase activity.

-

Compare these parameters in the absence and presence of EMD 57033.

-

Conclusion

EMD 57033 is a potent calcium sensitizer that enhances myocardial contractility by acting on both the troponin complex and the myosin motor. Its ability to increase the force of contraction at submaximal calcium concentrations without a significant increase in intracellular calcium makes it a valuable tool for studying the mechanisms of cardiac muscle regulation and a lead compound for the development of novel inotropic agents. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of EMD 57033 and other calcium-sensitizing compounds.

References

- 1. EMD 53998 sensitizes the contractile proteins to calcium in intact ferret ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tension response of the cardiotonic agent (+)-EMD-57033 at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of a thiadiazinone derived Ca2+ sensitizer on the responsiveness of Mg(2+)-ATPase to Ca2+ in myofibrils isolated from stunned and nonstunned porcine and human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of EMD57033, an activator of actomyosin ATPase activity, on the relaxation process of cell membrane-permeabilized carotid artery and taenia cecum from guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interaction of cardiac troponin C with Ca(2+) sensitizer EMD 57033 and cardiac troponin I inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments (Journal Article) | OSTI.GOV [osti.gov]

In-depth Technical Guide: Solubility and Stability of EMD 55068

Notice: Comprehensive searches for "EMD 55068" have yielded no publicly available scientific data corresponding to a chemical compound with this identifier. The information necessary to generate a technical guide on its solubility and stability, including quantitative data, experimental protocols, and associated signaling pathways, is not available in the public domain.

This document serves as a template outlining the expected structure and content for such a guide, should data for this compound or a similar compound become available.

Introduction

This section would typically provide a comprehensive overview of this compound, including its chemical class, mechanism of action, and therapeutic potential. It would highlight the critical importance of solubility and stability data in the context of drug development, from formulation to preclinical and clinical evaluation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound would be presented here.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | Data not available | - |

| Molecular Weight | Data not available | - |

| pKa | Data not available | Potentiometric titration |

| LogP | Data not available | HPLC method |

| Appearance | Data not available | Visual inspection |

Solubility Profile

This core section would detail the solubility of this compound in various solvents relevant to pharmaceutical development.

Aqueous Solubility

The solubility in aqueous media across a physiologically relevant pH range is a critical parameter.

Table 2: Aqueous Solubility of this compound

| pH | Solubility (µg/mL) | Temperature (°C) | Buffer System |

| 2.0 | Data not available | 25 | Phosphate |

| 7.4 | Data not available | 25 | Phosphate |

| 9.0 | Data not available | 25 | Borate |

Experimental Protocol: Equilibrium Solubility Determination

-

An excess amount of this compound would be added to a series of vials containing buffers at different pH values.

-

The vials would be shaken in a temperature-controlled water bath (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspensions would be filtered (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.

-

The concentration of this compound in the clear filtrate would be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Organic Solvents and Co-solvents

Solubility in common organic solvents and co-solvent systems used in formulation development would be presented.

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| DMSO | Data not available | 25 |

| Ethanol | Data not available | 25 |

| Propylene Glycol | Data not available | 25 |

| PEG 400 | Data not available | 25 |

Experimental Protocol: Solvent Solubility Assessment

The protocol would be similar to the aqueous solubility determination, substituting the aqueous buffers with the respective organic solvents or co-solvent mixtures.

Stability Studies

This section would provide a thorough analysis of the stability of this compound under various stress conditions, identifying degradation pathways and kinetics.

Solid-State Stability

The stability of the drug substance in its solid form under accelerated conditions would be detailed.

Table 4: Solid-State Stability of this compound (at 40°C/75% RH)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| Initial | Data not available | Data not available | Data not available |

| 1 Month | Data not available | Data not available | Data not available |

| 3 Months | Data not available | Data not available | Data not available |

| 6 Months | Data not available | Data not available | Data not available |

Experimental Protocol: Solid-State Stability Testing

-

A batch of this compound would be stored in a stability chamber under controlled conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity).

-

Samples would be withdrawn at specified time points.

-

Each sample would be analyzed for assay (potency), the presence and quantity of degradation products, and any changes in physical appearance. A stability-indicating HPLC method would be used for the chemical analysis.

Solution-State Stability and Degradation Pathways

The stability in solution under various stress conditions (hydrolysis, oxidation, photolysis) would be investigated to understand potential degradation pathways.

Table 5: Forced Degradation Studies of this compound in Solution

| Condition | % Degradation | Major Degradants |

| 0.1 N HCl, 60°C, 24h | Data not available | Data not available |

| 0.1 N NaOH, RT, 4h | Data not available | Data not available |

| 3% H₂O₂, RT, 24h | Data not available | Data not available |

| Photostability (ICH Q1B) | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

-

Solutions of this compound would be prepared in various stress media (acidic, basic, oxidative).

-

For photostability, the solution and solid drug would be exposed to light as per ICH Q1B guidelines.

-

Samples would be analyzed at appropriate time points by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent drug and its degradation products.

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways of this compound.

Analytical Methodologies

This section would provide details of the analytical methods used for the quantification of this compound in solubility and stability samples.

Experimental Workflow: HPLC Method for Stability Testing

Caption: General workflow for stability sample analysis by HPLC.

Conclusion and Recommendations

A concluding summary of the findings on the solubility and stability of this compound would be provided. Based on the data, recommendations for formulation strategies, storage conditions, and re-test periods or shelf-life would be proposed.

Disclaimer: As "this compound" does not correspond to a known chemical entity in the public scientific literature, this guide is a template and does not contain factual data.

In Vitro Characterization of Emd 55068: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on Emd 55068. Quantitative data such as IC50 or Ki values and detailed, compound-specific experimental protocols are not available in the currently accessible scientific literature. The information presented is based on a key study identifying its primary mechanisms of action, supplemented with generalized methodologies for the relevant assays.

Executive Summary

This compound is identified as a linear hydrophobic peptide that functions as a synthetic renin antagonist.[1] In addition to its primary role in the renin-angiotensin system, it has been shown to competitively inhibit the uptake of taurocholate in isolated rat liver cells.[1] This dual activity suggests a potential for complex biological effects, influencing both systemic blood pressure regulation and hepatic bile acid transport. This guide provides an overview of its known in vitro characteristics and presents generalized protocols for assays relevant to its study.

Core Characteristics

Primary Mechanism of Action: Renin Antagonism

This compound is a synthetic antagonist of renin, a critical aspartyl protease that serves as the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire RAAS cascade, which is fundamental to the regulation of blood pressure and electrolyte balance.

Secondary Mechanism: Inhibition of Taurocholate Uptake

In vitro studies have demonstrated that this compound competitively inhibits the transport of taurocholate into hepatocytes.[1] This suggests an interaction with bile acid transporters on the sinusoidal membrane of liver cells.

Quantitative Data Summary

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50, Ki, Km) for the interaction of this compound with renin or bile acid transporters. The following table is provided as a template for researchers to populate as data becomes available.

| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Renin | Enzyme Inhibition | IC50 | Data Not Available | Recombinant Human Renin | - |

| Renin | Enzyme Inhibition | Ki | Data Not Available | Recombinant Human Renin | - |

| Taurocholate Transporter | Competitive Uptake | IC50 | Data Not Available | Isolated Rat Hepatocytes | - |

| Taurocholate Transporter | Competitive Uptake | Ki | Data Not Available | Isolated Rat Hepatocytes | - |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of this compound. These are intended to serve as a starting point for experimental design.

Renin Inhibition Assay (Fluorogenic)

This protocol is a standard method for assessing the inhibitory activity of compounds against renin.

1. Principle: A fluorogenic substrate for renin, which is quenched by a Dabcyl group, fluoresces upon cleavage by the enzyme. The increase in fluorescence is proportional to renin activity.

2. Materials:

- Recombinant Human Renin

- Fluorogenic Renin Substrate

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

- This compound (dissolved in appropriate solvent, e.g., DMSO)

- 96-well black microplate

- Fluorescence plate reader

3. Method:

- Prepare serial dilutions of this compound in the assay buffer.

- To each well of the microplate, add 20 µL of the substrate, 150 µL of assay buffer, and 10 µL of the this compound dilution or solvent control.

- Pre-incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding 10 µL of diluted recombinant human renin to each well.

- Immediately begin kinetic reading of fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 490 nm, taking readings every 1-2 minutes for 30-60 minutes at 37°C.

- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

- Calculate the percent inhibition for each concentration of this compound relative to the solvent control and determine the IC50 value by non-linear regression analysis.

Taurocholate Uptake Inhibition Assay in Isolated Hepatocytes

This protocol describes a method to assess the inhibition of bile acid uptake into primary hepatocytes.

1. Principle: The uptake of radiolabeled taurocholate into isolated hepatocytes is measured in the presence and absence of the test compound. A reduction in intracellular radioactivity indicates inhibition of uptake.

2. Materials:

- Isolated primary hepatocytes (e.g., from rat liver by collagenase perfusion)

- Krebs-Henseleit buffer or similar physiological buffer

- [3H]-Taurocholate

- This compound

- Silicone oil

- Scintillation cocktail and counter

3. Method:

- Isolate hepatocytes using standard collagenase perfusion methods.

- Resuspend hepatocytes in buffer to a known cell density.

- Pre-incubate hepatocyte suspensions with various concentrations of this compound or vehicle control for 5-10 minutes at 37°C.

- Initiate uptake by adding [3H]-taurocholate to a final concentration within the physiological range.

- At specific time points (e.g., 30, 60, 90, 120 seconds), take an aliquot of the cell suspension and layer it over silicone oil in a microcentrifuge tube.

- Centrifuge immediately to pellet the cells and separate them from the incubation medium.

- Aspirate the supernatant and oil, and lyse the cell pellet.

- Determine the amount of [3H]-taurocholate taken up by the cells using liquid scintillation counting.

- Normalize the uptake to the protein content of the cell lysate.

- Determine the initial rate of uptake and calculate the percent inhibition by this compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Caption: Competitive Inhibition of Hepatocellular Taurocholate Uptake by this compound.

Caption: General Experimental Workflow for In Vitro Characterization of this compound.

References

An In-Depth Technical Guide to the Target Identification and Validation of EMD Cardiovascular Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target identification and validation of a series of potent cardiovascular compounds developed by EMD (Merck KGaA, Darmstadt, Germany). While the query specified "Emd 55068," publicly available information on this particular compound is limited to its function as a renin antagonist and an inhibitor of taurocholate uptake.[1][2] However, a closely related and extensively studied series of thiadiazinone derivatives, including EMD 53998 and its enantiomers EMD 57033 and EMD 57439, offer a wealth of data regarding their cardiovascular targets and mechanisms of action. This guide will focus on these well-characterized compounds, which are potent calcium sensitizers and phosphodiesterase III inhibitors.[3][4][5]

Executive Summary

EMD 53998 is a racemic mixture with dual activities: its (+)-enantiomer, EMD 57033, is a potent calcium sensitizer, while its (-)-enantiomer, EMD 57439, is a selective phosphodiesterase III (PDE III) inhibitor.[5][6] This stereospecificity allows for the dissection of two distinct mechanisms of inotropic support in cardiac muscle. The primary molecular target of EMD 57033 has been identified as cardiac troponin C (cTnC) , a key regulatory protein in muscle contraction.[7][8][9] EMD 57439, on the other hand, targets phosphodiesterase III , an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] This guide will detail the experimental evidence and methodologies used to identify and validate these targets.

Target Identification and Validation of EMD 57033 (Calcium Sensitizer)

The primary mechanism of action of EMD 57033 is to increase the sensitivity of the myofilaments to calcium, leading to enhanced cardiac contractility without a significant increase in intracellular calcium concentration.[5] This is a desirable therapeutic profile for inotropic agents as it may reduce the risk of arrhythmias associated with calcium overload.

Key Experiments and Findings

a) Skinned Fiber Experiments: Initial studies utilized skinned cardiac muscle fibers, where the cell membrane is permeabilized to allow for direct control of the intracellular calcium concentration. In these preparations, EMD 57033 caused a leftward shift in the force-pCa curve, indicating that less calcium was required to achieve a given level of force.[4] This provided direct evidence of myofilament calcium sensitization.

c) Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Biophysical techniques such as ITC and NMR have been used to demonstrate a direct binding interaction between EMD 57033 and cardiac troponin C.[8] These studies have helped to elucidate the specific binding site on the cTnC molecule.

d) Studies with Recombinant Troponin Subunits: Experiments using reconstituted thin filaments with different isoforms of troponin C have shown that the effect of EMD 57033 is dependent on the presence of the cardiac isoform of troponin C, further pinpointing it as the direct target.[10]

Quantitative Data Summary

| Experiment | Compound | Parameter Measured | Key Finding | Reference |

| Skinned Fiber Contraction | EMD 53998 | Force of Contraction (FOC) | Concentration-dependent increase in FOC. Significantly more potent than pimobendan. | [4] |

| Skinned Fiber Contraction | EMD 57033 | pCa50 | Leftward shift, indicating increased Ca2+ sensitivity. | [10] |

| Myofibrillar ATPase Activity | EMD 57033 | ATPase Activity | Increased Ca2+ sensitivity of ATPase activity. | [8] |

| Intact Papillary Muscle | EMD 57033 | Twitch Force & Intracellular Ca2+ | Increased twitch force with prolonged duration and no change in Ca2+ transient amplitude. | [5] |

Target Identification and Validation of EMD 57439 (PDE III Inhibitor)

The (-)-enantiomer, EMD 57439, exerts its inotropic effect through a different mechanism: the inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and enhances cardiac contractility.

Key Experiments and Findings

a) Phosphodiesterase Inhibition Assays: Biochemical assays using isolated phosphodiesterase enzymes demonstrated that EMD 57439 selectively inhibits the PDE III isoform.[5]

b) Measurement of Intracellular cAMP Levels: In intact cardiac muscle preparations, treatment with EMD 57439 led to an increase in intracellular cAMP concentrations, consistent with its action as a PDE inhibitor.

c) Effects on Intracellular Calcium Transients: In contrast to EMD 57033, EMD 57439 was shown to increase the amplitude of the intracellular calcium transient, a characteristic effect of agents that increase cAMP levels.[5]

Quantitative Data Summary

| Experiment | Compound | Parameter Measured | Key Finding | Reference |

| Phosphodiesterase Assay | EMD 57439 | PDE III Inhibition | Selective inhibition of PDE III. | [5] |

| Intact Papillary Muscle | EMD 57439 | Twitch Force & Intracellular Ca2+ | Increased twitch force with abbreviated duration and increased Ca2+ transient amplitude. | [5] |

Experimental Protocols

Skinned Fiber Preparation and Force Measurement

-

Tissue Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" using a detergent such as Triton X-100 to remove the cell membranes.

-

Mounting: The skinned fiber is mounted between a force transducer and a motor.

-

Solutions: The fiber is bathed in a series of solutions with varying concentrations of free Ca2+ (buffered with EGTA) to control the level of activation.

-

Data Acquisition: The force generated by the fiber at each Ca2+ concentration is recorded. The compound of interest (e.g., EMD 57033) is added to the bathing solutions to determine its effect on the force-pCa relationship.

Phosphodiesterase III Inhibition Assay

-

Enzyme Source: Recombinant human PDE3B can be used.

-

Substrate: A fluorescently labeled cAMP analog, such as cAMP-FAM, is used as the substrate.

-

Reaction: The PDE3B enzyme is incubated with the cAMP-FAM substrate in the presence and absence of the test compound (e.g., EMD 57439).

-

Detection: The hydrolysis of cAMP-FAM by PDE3B results in a change in fluorescence polarization. The degree of inhibition is determined by measuring the change in fluorescence polarization.[11]

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of EMD 57033 as a calcium sensitizer.

Caption: Signaling pathway of EMD 57439 as a PDE III inhibitor.

Caption: Experimental workflow for skinned fiber analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of the optical isomers of EMD 53998 on contraction and cytoplasmic Ca2+ in isolated ferret cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of cardiac troponin with cardiotonic drugs: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for EMD 57033 in Isolated Heart Studies

A Note on Nomenclature: The compound "Emd 55068" as specified in the query did not yield specific results in scientific literature. It is highly probable that this is a typographical error for EMD 57033 , a well-characterized thiadiazinone derivative extensively studied for its effects on cardiac muscle. EMD 57033 is the (+)-enantiomer of the racemic mixture EMD 53998 and is known for its potent calcium-sensitizing properties.[1] These application notes and protocols are therefore based on the available scientific data for EMD 57033.

Introduction to EMD 57033

EMD 57033 is a positive inotropic agent that enhances myocardial contractility primarily by increasing the sensitivity of the contractile proteins to calcium.[1][2] Unlike many traditional inotropic drugs that elevate intracellular calcium levels, which can lead to arrhythmias and increased myocardial oxygen demand, EMD 57033 offers a more direct mechanism of action at the myofilament level.[1] Its primary target is cardiac troponin C (cTnC), where it binds and modulates the interaction between the different troponin subunits, leading to an increased rate of force-generating cross-bridge attachments.[1][3] Recent studies also suggest that EMD 57033 can directly activate myosin by promoting a state that is more favorable for actin interaction.[4][5] These characteristics make EMD 57033 a valuable tool for researchers studying cardiac physiology, heart failure, and for professionals in drug development seeking novel myotropic agents.

Mechanism of Action: A Dual-Action Calcium Sensitizer

The primary mechanism of EMD 57033 is the sensitization of the cardiac myofilaments to Ca2+. It binds to the C-terminal domain of cardiac troponin C (cTnC).[3][4] This binding is thought to enhance the Ca2+-dependent interaction between troponin I (cTnI) and troponin C, which in turn increases the probability of cross-bridge formation between actin and myosin for a given concentration of intracellular Ca2+.[1]

Additionally, EMD 57033 has been shown to have a direct effect on the myosin thick filaments. It can move the myosin heads from an energy-sparing, "super-relaxed" state to a disordered state that is closer to the actin filament, making them more readily available for contraction.[4] This dual effect on both the thin (troponin) and thick (myosin) filaments contributes to its potent inotropic effects.[4] While its racemic counterpart, EMD 53998, also exhibits phosphodiesterase III (PDE III) inhibition, EMD 57033 is considered a "pure" Ca2+ sensitizer with significantly less PDE III inhibitory activity.[1][6]

References

- 1. Portico [access.portico.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interaction of cardiac troponin C with Ca(2+) sensitizer EMD 57033 and cardiac troponin I inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule-mediated refolding and activation of myosin motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dose-Response Analysis of EMD 57033 (EMD 55068) in Cultured Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte contractility is a fundamental aspect of cardiac function, and its modulation is a key therapeutic strategy for various cardiovascular diseases. Calcium (Ca²⁺) sensitizers are a class of inotropic agents that enhance myocardial contractility by increasing the sensitivity of the myofilaments to Ca²⁺, without significantly increasing intracellular Ca²⁺ concentrations. This mechanism is thought to be more energetically favorable compared to traditional inotropes that elevate intracellular Ca²⁺.

This document provides detailed application notes and protocols for studying the dose-response relationship of the Ca²⁺ sensitizer EMD 57033 in cultured cardiomyocytes. While the specific compound "Emd 55068" is not prominently featured in the scientific literature, it is often used interchangeably with or is closely related to the well-characterized compound EMD 57033. Therefore, the data and protocols presented here will focus on EMD 57033 as a representative thiadiazinone derivative Ca²⁺ sensitizer.

These protocols are intended to guide researchers in establishing robust in vitro assays to characterize the pharmacological effects of EMD 57033 and similar compounds on cardiomyocyte function.

Data Presentation

The following table summarizes the quantitative data for EMD 57033 and the related compound EMD 53998, derived from studies on human myocardial preparations. This data provides a crucial reference for designing dose-response experiments in cultured cardiomyocytes.

| Compound | Preparation | Parameter | Value |

| EMD 57033 | Human failing left ventricular papillary muscle strips | EC₅₀ for Force of Contraction | 4.7 ± 1.0 µmol/L[1] |

| EMD 57033 | Human failing left ventricular papillary muscle strips | Maximum Positive Inotropic Effect | +12.0 ± 2.0 mN/mm²[1] |

| EMD 53998 | Human failing left ventricular papillary muscle strips | Positive Inotropic Effect | +2.5 ± 0.1 mN[2] |

| EMD 53998 | Non-failing human donor heart papillary muscle strips | Positive Inotropic Effect | +3.1 ± 0.5 mN[2] |

Signaling Pathways

The proposed mechanism of action for thiadiazinone derivatives like EMD 57033 and EMD 53998 involves a dual action of myofilament Ca²⁺ sensitization and phosphodiesterase III (PDE III) inhibition.[2] The Ca²⁺ sensitization is believed to occur through a direct interaction with cardiac troponin C, enhancing the conformational changes that lead to actin-myosin cross-bridge formation. The inhibition of PDE III leads to an increase in intracellular cyclic AMP (cAMP) levels, which can also contribute to a positive inotropic effect.

Experimental Protocols

I. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes a common method for establishing primary cardiomyocyte cultures, which are a suitable model for studying the direct effects of compounds on cardiomyocyte biology.

Materials:

-

1-3 day old Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺ and Mg²⁺ free

-

0.05% Trypsin-EDTA

-

Collagenase Type II

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Percoll

-

Laminin-coated culture plates

Procedure:

-

Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.

-

Excise the hearts and place them in ice-cold HBSS.

-

Trim away atria and connective tissue, and mince the ventricular tissue into small fragments.

-

Wash the minced tissue with HBSS to remove excess blood.

-

Perform enzymatic digestion by incubating the tissue fragments in a solution of trypsin and collagenase at 37°C with gentle agitation.

-

Collect the supernatant containing dissociated cells at regular intervals and neutralize the enzymatic activity with an equal volume of DMEM with 10% FBS.

-

Centrifuge the collected cell suspension to pellet the cells.

-

Resuspend the cell pellet in DMEM with 10% FBS.

-

To enrich for cardiomyocytes, layer the cell suspension on a discontinuous Percoll gradient and centrifuge.

-

Carefully collect the cardiomyocyte layer.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the cardiomyocytes on laminin-coated culture plates at a desired density.

-

Allow the cells to attach and recover for 24-48 hours before initiating drug treatment.

II. Dose-Response Analysis of EMD 57033 on Cardiomyocyte Contractility

This protocol outlines a method to assess the effect of EMD 57033 on the contractility of cultured cardiomyocytes using video microscopy and automated analysis.

Materials:

-

Cultured neonatal rat ventricular myocytes (from Protocol I)

-

EMD 57033 stock solution (in DMSO or other suitable solvent)

-

Culture medium

-

Inverted microscope with a camera and environmental chamber (37°C, 5% CO₂)

-

Image analysis software capable of motion vector analysis

Procedure:

-

Prepare a series of dilutions of EMD 57033 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Replace the culture medium of the cardiomyocytes with the medium containing the different concentrations of EMD 57033 or the vehicle control.

-

Allow the cells to equilibrate with the compound for a predetermined time (e.g., 30 minutes) in the environmental chamber of the microscope.

-

Record videos of the contracting cardiomyocytes for each concentration.

-

Use image analysis software to quantify the contractility parameters, such as contraction amplitude, velocity, and relaxation time.

-

Normalize the contractility data to the vehicle control.

-

Plot the normalized contractility parameter against the logarithm of the EMD 57033 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal effect.

III. Cell Viability Assay

It is crucial to assess whether the observed effects on contractility are due to a specific pharmacological action or a consequence of cytotoxicity.

Materials:

-

Cultured neonatal rat ventricular myocytes

-

EMD 57033

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead staining kit)

-

Plate reader or fluorescence microscope

Procedure:

-

Plate cardiomyocytes in a multi-well plate (e.g., 96-well plate).

-

Treat the cells with the same range of EMD 57033 concentrations used in the contractility assay.

-

Incubate for a duration relevant to the contractility experiment.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or microscope.

-

Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration.

Experimental Workflow

The following diagram illustrates the overall workflow for determining the dose-response curve of EMD 57033 in cultured cardiomyocytes.

References

- 1. Effects of the Ca2+ sensitizers EMD 57033 and CGP 48506 on myocardial contractility and Ca2+ transients in human ventricular and atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EMD 57033 in Excitation-Contraction Coupling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 57033 is a potent Ca2+-sensitizing agent that has become a valuable tool for investigating the mechanisms of excitation-contraction (E-C) coupling in both cardiac and skeletal muscle. It is the (+)-enantiomer of EMD 53998 and is distinguished from its levorotatory counterpart, EMD 57439, which primarily acts as a phosphodiesterase III inhibitor. EMD 57033 exerts its effects by directly interacting with the contractile machinery of the muscle, thereby increasing the sensitivity of the myofilaments to calcium without significantly altering the intracellular Ca2+ transient. This unique property allows for the dissection of force generation and calcium handling in muscle physiology and pathophysiology.

Recent studies have revealed a dual mechanism of action for EMD 57033. It not only binds to cardiac troponin C (cTnC), enhancing the Ca2+ affinity of the thin filament, but also interacts with an allosteric pocket on the myosin motor domain of the thick filament.[1][2] This dual interaction leads to an increased number of force-generating cross-bridges and a shift in the force-pCa relationship. These application notes provide a summary of the quantitative effects of EMD 57033, detailed protocols for its use in key experiments, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Presentation

The following tables summarize the quantitative effects of EMD 57033 on various parameters of muscle function as reported in the literature. These values provide a reference for expected outcomes and aid in experimental design.

Table 1: Effects of EMD 57033 on Myofilament Ca2+ Sensitivity and Maximal Force

| Parameter | Muscle Type | Species | Concentration | Effect | Reference |

| pCa50 | Skinned Cardiac Fibers | Guinea Pig | 1.7 µM (EC50) | Increase | [3] |

| Skinned Cardiac Cells | Rat | 10 µM | Increase by 0.2 pCa units | [4] | |

| Skinned Psoas Fibers | Rabbit | 10 µM | 5.61 ± 0.03 to 5.73 ± 0.02 | [5] | |

| EC50 | Permeabilized Porcine Myocardium | Pig | 10 µM | 1.59 ± 0.08 µM to 0.83 ± 0.05 µM | [1] |

| Maximal Force (Pmax) | Skinned Cardiac Cells | Rat | 10 µM | 20% increase | [4] |

| Skinned Psoas Fibers | Rabbit | 10 µM | 40.7 ± 5.5% increase | [5] | |

| Permeabilized Porcine Myocardium | Pig | 10 µM | No significant increase | [2] |

Table 2: Effects of EMD 57033 on Myosin ATPase Activity

| Parameter | Myosin Isoform | Species | Concentration | Effect | Reference |

| EC50 (ATPase activation) | β-cardiac myosin | Not Specified | 7.0 ± 1.5 µM | Half-maximal activation | [6][7] |

| Skeletal muscle myosin II | Not Specified | 15.1 µM | Half-maximal activation | [6] |

Signaling Pathways and Mechanisms of Action

EMD 57033 enhances muscle contractility through a dual-action mechanism targeting both the thin and thick filaments of the sarcomere.

Caption: Dual mechanism of EMD 57033 on thin and thick filaments.

Experimental Protocols

The following are detailed protocols for key experiments utilizing EMD 57033 to study excitation-contraction coupling.

Skinned Muscle Fiber Preparation

This protocol describes the chemical skinning of muscle fibers to allow for direct manipulation of the intracellular environment.

Materials:

-

Muscle tissue (e.g., cardiac papillary muscle, skeletal psoas muscle)

-

Relaxing solution (pCa 9.0): 100 mM KCl, 20 mM imidazole, 7 mM MgCl2, 2 mM EGTA, 4 mM ATP, pH 7.0

-

Skinning solution: Relaxing solution containing 1% (v/v) Triton X-100

-

Glycerol (50% v/v) in relaxing solution for storage

-

Dissecting microscope and fine forceps

Procedure:

-

Excise a small bundle of muscle fibers from the tissue of interest in cold relaxing solution.

-

Under a dissecting microscope, carefully dissect the bundle into smaller bundles or single fibers.

-

Transfer the fibers to a vial containing skinning solution and incubate for 30-60 minutes at 4°C with gentle agitation.

-

Wash the skinned fibers three times with cold relaxing solution to remove the Triton X-100.

-

For long-term storage, transfer the fibers to a solution of 50% glycerol in relaxing solution and store at -20°C.

pCa-Tension Relationship Measurement

This protocol outlines the procedure for determining the calcium sensitivity of skinned muscle fibers and the effect of EMD 57033.

Materials:

-

Skinned muscle fiber

-

Force transducer and length controller apparatus

-

A series of activating solutions with varying free Ca2+ concentrations (pCa 8.0 to 4.5)

-

Relaxing solution (pCa 9.0)

-

EMD 57033 stock solution (e.g., 10 mM in DMSO)

-

Data acquisition system

Procedure:

-

Mount a single skinned muscle fiber or a small bundle between the force transducer and the length controller.

-

Adjust the sarcomere length to the desired value (e.g., 2.2 µm) using laser diffraction.

-

Record the passive tension in the relaxing solution (pCa 9.0).

-

Sequentially expose the fiber to activating solutions with increasing Ca2+ concentrations (decreasing pCa values), allowing the force to reach a steady state at each concentration.

-

After the initial pCa-tension curve is generated, return the fiber to the relaxing solution.

-

Incubate the fiber in the relaxing solution containing the desired concentration of EMD 57033 (e.g., 10 µM) for a specified time (e.g., 10-15 minutes).

-

Repeat the pCa-tension measurement in the presence of EMD 57033.

-

Normalize the developed force at each pCa to the maximal force obtained at pCa 4.5.

-

Fit the data to the Hill equation to determine pCa50 (the pCa at which 50% of maximal force is achieved) and the Hill coefficient (nH).

Rate of Tension Redevelopment (ktr) Measurement

This protocol measures the rate of cross-bridge cycling and can be used to assess the effect of EMD 57033 on cross-bridge kinetics.[4]

Materials:

-

Skinned muscle fiber mounted on a force transducer and length controller

-

Activating solution of a specific pCa

-

EMD 57033

-

Fast data acquisition system

Procedure:

-

Activate the muscle fiber in a solution of a chosen pCa to a steady-state tension.

-

Impose a rapid slack-restretch maneuver. This involves a sudden shortening of the fiber to unload it completely, followed by a rapid restretch to its original length.

-

Record the tension redevelopment following the restretch.

-

Fit the tension redevelopment curve to a single exponential function to determine the rate constant of tension redevelopment (ktr).

-

Repeat the measurement at different pCa values and in the presence of EMD 57033.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of EMD 57033 on skinned muscle fibers.

Caption: Experimental workflow for EMD 57033 studies.

Conclusion

EMD 57033 is a powerful pharmacological tool for elucidating the molecular mechanisms of muscle contraction and E-C coupling. Its dual action on both thin and thick filaments provides a unique opportunity to modulate myofilament Ca2+ sensitivity and cross-bridge cycling independently of upstream Ca2+ signaling pathways. The protocols and data presented in these application notes are intended to guide researchers in the effective use of EMD 57033 to advance our understanding of muscle function in health and disease.

References

- 1. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Portico [access.portico.org]

- 4. Tension response of the cardiotonic agent (+)-EMD-57033 at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of EMD57033, an activator of actomyosin ATPase activity, on the relaxation process of cell membrane-permeabilized carotid artery and taenia cecum from guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Protocol for the Dissolution of Poorly Soluble Compounds for In vivo Studies: A General Guideline

Application Notes

Disclaimer: Specific information regarding the physicochemical properties, solubility, and established in vivo dissolution protocols for "Emd 55068" is not available in the public domain. The following protocol is a general guideline for the dissolution and formulation of poorly soluble compounds for in vivo research. It is imperative for the researcher to independently determine the specific characteristics of their compound of interest, including its solubility in various vehicles, to develop a safe and effective administration protocol. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The in vivo evaluation of novel chemical entities is often hampered by their poor aqueous solubility. The formulation of these compounds for administration to laboratory animals is a critical step that can significantly impact their bioavailability, efficacy, and potential toxicity. This document provides a generalized protocol for the preparation of formulations suitable for in vivo studies, focusing on common vehicles and methodologies for creating solutions, suspensions, or emulsions.

Considerations for Vehicle Selection: The choice of a suitable vehicle is paramount and depends on several factors:

-

Physicochemical Properties of the Compound: The polarity, lipophilicity, and stability of the compound will dictate the most appropriate solvent system.

-

Route of Administration: The intended route of administration (e.g., oral, intraperitoneal, intravenous) imposes strict limitations on the types of vehicles that can be used.

-

Toxicity of the Vehicle: The vehicle itself should be non-toxic and well-tolerated at the intended dose and volume.

-

Compatibility: The vehicle must be compatible with the test compound and should not interfere with its biological activity or the assay being performed.

Data Presentation: Common Vehicles for In Vivo Formulation

The following table summarizes common vehicles used for the formulation of poorly soluble compounds for in vivo studies. Researchers should conduct pilot studies to determine the optimal vehicle and concentration for their specific compound.

| Vehicle Category | Examples | Properties & Considerations | Common Routes of Administration |

| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Isotonic and well-tolerated. Suitable only for water-soluble compounds or for the final dilution of a stock solution. | Oral (PO), Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC) |

| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol (PEG 300/400) | Can dissolve a wide range of hydrophobic compounds. Often used to prepare a concentrated stock solution which is then diluted in an aqueous vehicle. Potential for toxicity and vehicle-induced effects, especially at high concentrations. | PO, IP, SC (IV use requires extreme caution and high dilution) |

| Surfactants/Emulsifiers | Tween® 80, Cremophor® EL | Used to increase the solubility of lipophilic compounds by forming micelles or emulsions. Can have biological effects and may cause hypersensitivity reactions (especially Cremophor® EL). | PO, IP, IV |

| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl methylcellulose (HPMC) | Used to create uniform suspensions of insoluble compounds. Generally well-tolerated and non-toxic. Requires proper homogenization to ensure uniform particle size and prevent settling. | PO, IP, SC |

| Oils | Corn oil, Sesame oil, Olive oil | Suitable for highly lipophilic compounds. Can protect compounds from degradation. Not suitable for intravenous administration. | PO, IP, SC |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Generally considered safe. | PO, IP, IV, SC |

Experimental Protocols

Protocol 1: Preparation of a Solution using a Co-solvent

This protocol is suitable for compounds that are soluble in a water-miscible organic solvent.

-

Weighing: Accurately weigh the desired amount of the compound.

-

Initial Dissolution: In a sterile container, dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol). Use a vortex mixer or sonicator to aid dissolution.

-

Dilution: While vortexing, slowly add the aqueous vehicle (e.g., saline or PBS) to the desired final concentration.

-

Note: Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for this vehicle system.

-

-

Final Formulation: Ensure the final concentration of the co-solvent is within a well-tolerated range for the chosen animal model and route of administration (e.g., typically <10% DMSO for IP injections).

-

Sterilization: If for parenteral administration, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Suspension using a Suspending Agent

This protocol is suitable for compounds that are insoluble in aqueous and common co-solvent systems.

-

Weighing: Accurately weigh the desired amount of the compound.

-

Preparation of Vehicle: Prepare the suspending vehicle (e.g., 0.5% w/v CMC in sterile water or saline). This may require heating and stirring to fully dissolve the suspending agent. Allow the vehicle to cool to room temperature.

-

Wetting the Powder: In a sterile mortar and pestle, add a small amount of the suspending vehicle to the compound to create a smooth, uniform paste. This prevents clumping.

-

Homogenization: Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension. A homogenizer or sonicator can also be used to reduce particle size and improve uniformity.

-

Final Volume and Storage: Transfer the suspension to a sterile container and adjust to the final volume with the suspending vehicle. Store appropriately (e.g., protected from light, at 4°C).

-

Administration: Shake the suspension vigorously before each administration to ensure a uniform dose.

Mandatory Visualizations

Experimental Workflow for Formulation of a Poorly Soluble Compound

Caption: Workflow for preparing a poorly soluble compound for in vivo studies.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway and is provided as a template. The actual molecular target and signaling cascade for "this compound" are unknown.

Application Notes and Protocols: Measuring the Effects of EMD 53998 and its Enantiomers on Myocardial Contractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for measuring the effects of the racemic compound EMD 53998 and its individual enantiomers, the Ca2+ sensitizer EMD 57033 and the phosphodiesterase III (PDE III) inhibitor EMD 57439, on myocardial contractility. The thiadiazinone derivative EMD 53998 is a cardiotonic agent that enhances myocardial contractility through a dual mechanism of action: increasing the sensitivity of the myofilaments to Ca2+ and inhibiting PDE III.[1] These distinct actions are predominantly attributed to its separate enantiomers.[2]

EMD 57033 , the (+)-enantiomer, is a potent Ca2+ sensitizer that directly enhances the responsiveness of the contractile proteins to calcium.[2][3] In contrast, EMD 57439 , the (-)-enantiomer, is a selective PDE III inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] Understanding the distinct and combined effects of these compounds is crucial for research into cardiac physiology and the development of novel inotropic agents.

Mechanism of Action

The positive inotropic effect of EMD 53998 is a composite of the actions of its enantiomers. EMD 57033 directly interacts with the contractile machinery, enhancing force production for a given Ca2+ concentration.[1][5] This Ca2+ sensitizing effect is thought to involve binding to cardiac troponin C (cTnC) and potentially an allosteric interaction with the myosin motor domain.[3][5] EMD 57439, by inhibiting PDE III, prevents the breakdown of cAMP.[2][6] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several proteins involved in excitation-contraction coupling, including L-type Ca2+ channels and phospholamban, ultimately increasing intracellular Ca2+ concentration and enhancing contractility.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of EMD 53998 and its enantiomers on various parameters of myocardial contractility.

Table 1: Effects on Myofilament Ca2+ Sensitivity and Force in Skinned Cardiac Fibers

| Compound | EC50 for Force Enhancement (µM) | Change in pCa50 (-log units) | Maximum Force (Fmax) Increase | Species | Reference(s) |

| EMD 53998 | 4.8 | - | - | Guinea Pig | [2] |

| EMD 57033 | 1.7 | 0.5 (at 10 µM) | ~15% (at 10 µM) | Guinea Pig | [2] |

| EMD 57439 | > 100 | No significant change | No significant change | Guinea Pig | [2] |

pCa50 is the negative logarithm of the Ca2+ concentration required for 50% of maximal force.

Table 2: Effects on Phosphodiesterase III (PDE III) Inhibition and cAMP Levels

| Compound | IC50 for PDE III Inhibition (µM) | Effect on cAMP Levels in Isoprenaline-Stimulated Myocytes | Species | Reference(s) |

| EMD 53998 | 0.06 | - | Guinea Pig | [2] |

| EMD 57033 | 1.94 | 50% increase at 13.6 µM | Rat | [2] |

| EMD 57439 | 0.05 | 50% increase at 0.71 µM | Rat | [2] |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 3: Effects on Myofibrillar Actomyosin ATPase Activity

| Compound | EC50 for ATPase Activity Enhancement (µM) | Species | Reference(s) |

| EMD 53998 | 2.5 | Guinea Pig | [2] |

| EMD 57033 | 1.8 | Guinea Pig | [2] |

| EMD 57439 | > 30 | Guinea Pig | [2] |

Table 4: Effects on Intact Cardiomyocyte Contractility and Ca2+ Transients

| Compound | Concentration (µM) | Effect on Developed Tension/Shortening | Effect on Intracellular Ca2+ Transient Amplitude | Species | Reference(s) |

| EMD 53998 | 5 | 230% increase | 85% increase | Ferret | [9] |

| EMD 57033 | 1-10 | Concentration-dependent increase | Concentration-dependent decrease | Rat | [10] |

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Myocytes

This protocol describes the enzymatic isolation of ventricular myocytes from an adult guinea pig heart, a common model for cardiac electrophysiology and contractility studies.[11][12][13]

Materials:

-

Langendorff perfusion system

-

Surgical instruments

-

Solutions:

-

Cardioplegia solution (ice-cold)

-

Ca2+-free Tyrode's solution (containing NaCl, KCl, MgCl2, KH2PO4, glucose, HEPES, pH 7.4)

-

Enzyme solution (Ca2+-free Tyrode's with Collagenase Type II and trypsin inhibitor)

-

Krebs-Henseleit (KB) solution

-

Culture medium (e.g., Medium 199)[1]

-

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and administer heparin to prevent blood clotting.[11]

-

Heart Excision: Rapidly excise the heart and place it in ice-cold cardioplegia solution to arrest contraction.

-

Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation for retrograde perfusion.[13]

-

Perfusion:

-

Begin perfusion with Ca2+-free Tyrode's solution for approximately 5 minutes to wash out blood.[11]

-

Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes pale and flaccid.

-

-

Digestion and Dissociation:

-

Remove the atria and mince the ventricular tissue in the enzyme solution.

-

Gently triturate the tissue with a pipette to release individual myocytes.

-

-

Cell Collection and Purification:

-

Filter the cell suspension through a nylon mesh (200-500 µm) to remove undigested tissue.[13]

-

Allow the myocytes to settle by gravity or gentle centrifugation.

-

-

Calcium Reintroduction: Gradually reintroduce calcium to the myocytes by sequential washing with solutions of increasing Ca2+ concentration to prevent the "calcium paradox."

-

Cell Culture (Optional): For longer-term experiments, plate the isolated myocytes on laminin-coated dishes in a suitable culture medium.[1]

Protocol 2: Preparation and Force Measurement in Skinned Cardiac Fibers

This protocol allows for the direct assessment of myofilament function by chemically removing the cell membranes ("skinning"), providing experimental control over the intracellular environment.[14][15][16]

Materials:

-

Force transducer and motor apparatus

-

Inverted microscope

-

Solutions:

-

Relaxing solution (pCa 9.0, with EGTA)

-

Activating solutions (varying pCa from 6.5 to 4.5)

-

Skinning solution (relaxing solution with 1% Triton X-100)

-

Procedure:

-

Fiber Preparation: Dissect small cardiac muscle strips (e.g., from porcine right ventricle) and chemically skin them by incubation in a skinning solution with Triton X-100 for 30 minutes.[14][17]

-